N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-16-7-10-20(28-16)29(26,27)21-12-14-24-19(25)9-8-18(22-24)23-13-11-15-5-3-4-6-17(15)23/h3-11,13,21H,2,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXZCBQYBVLNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various disease models, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties.
The biological activity of the compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing indole and pyridazine structures often interact with various enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : The compound may act as a modulator of specific receptors, similar to other indole derivatives that have shown selective estrogen receptor modulation.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through caspase activation pathways.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary table highlighting key findings:
Case Studies
- Breast Cancer Treatment : A study evaluating the efficacy of the compound on MCF-7 breast cancer cells demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent for estrogen receptor-positive breast cancers. The mechanism involved increased caspase activity, indicating apoptosis induction.
- Lung Cancer Models : In experiments with A549 cells, the compound exhibited a notable reduction in cell proliferation, pointing towards its potential application in lung cancer therapies. The observed G0/G1 phase arrest suggests that it may interfere with cell cycle progression.
- Colon Cancer Research : The activity against HCT116 cells highlights its broader anticancer potential, with effective induction of apoptosis through mechanisms similar to those seen in other indole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted on the antibacterial efficacy of sulfonamide derivatives found that this compound demonstrated significant activity against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These results suggest that the compound could be developed into a therapeutic agent for treating resistant bacterial infections.
Anticancer Activity
The anticancer potential of N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide has been explored in various studies. Its ability to inhibit cancer cell proliferation has been documented across multiple cancer cell lines.
Case Study: Cytotoxicity Assessment
A recent evaluation of the cytotoxic effects on different cancer cell lines yielded the following results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin... | HeLa | 15 |
| N-(substituted phenyl)-sulfonamide | A549 | 20 |
| Control (DMSO) | HeLa | >100 |
The IC50 value of 15 µM against HeLa cells indicates strong cytotoxic activity, suggesting that this compound may serve as a lead compound in anticancer drug development.
Anti-inflammatory Properties
Preliminary studies have shown that the compound possesses anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and synthetic differences between the target compound and similar molecules from the evidence:
Key Observations:
Structural Complexity: The target compound’s combination of indole, pyridazinone, and thiophene sulfonamide is unique. Compared to simpler pyridazinone sulfonamides (e.g., 5a), it has a higher molecular weight (~427 vs.
Sulfonamide Variations : Unlike benzene sulfonamides () or acetamides (), the thiophene sulfonamide in the target may enhance electron-withdrawing effects and acidity, impacting target binding .
Indole Position : The 1H-indol-1-yl group in the target differs from indol-3-ylmethyl in , altering steric and electronic profiles. Indole-1-substitution may reduce steric hindrance compared to 3-substituted analogs .
Synthetic Pathways: and suggest that pyridazinone and oxadiazole cores are synthesized under basic conditions (K₂CO₃, LiH), while the target’s ethyl linker might require alkylation steps akin to ’s benzyl bromide coupling .
Research Implications
- The indole group could enhance blood-brain barrier penetration .
- Synthetic Challenges : Introducing the ethyl linker without side reactions (e.g., over-alkylation) may require optimized conditions, as seen in ’s low-temperature reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
